molecular formula C24H28N6O B15120400 5-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile

5-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile

Cat. No.: B15120400
M. Wt: 416.5 g/mol
InChI Key: XXYCDLHZHMCZEI-UHFFFAOYSA-N
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Description

5-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile is a complex organic compound featuring multiple functional groups, including pyridine, piperazine, and nitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds, such as pyridin-2-yl piperazine and but-2-yn-1-yl derivatives. These intermediates are then coupled using appropriate reagents and catalysts under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to convert nitrile groups to amines or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

5-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Investigated as an acetylcholinesterase inhibitor for Alzheimer’s disease.

Uniqueness

5-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses.

Properties

Molecular Formula

C24H28N6O

Molecular Weight

416.5 g/mol

IUPAC Name

5-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C24H28N6O/c25-19-21-6-7-22(20-27-21)29-12-8-23(9-13-29)31-18-4-3-11-28-14-16-30(17-15-28)24-5-1-2-10-26-24/h1-2,5-7,10,20,23H,8-9,11-18H2

InChI Key

XXYCDLHZHMCZEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=N3)C4=CN=C(C=C4)C#N

Origin of Product

United States

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